5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine
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Overview
Description
The compound 5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine is a synthetic organic molecule known for its unique structural components and diverse applications in scientific research. This compound's complex molecular structure encompasses a pyridine ring, an azetidine moiety, and a triazolopyrimidine unit, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine typically involves multi-step organic reactions. Key steps may include:
Formation of the triazolopyrimidine unit: : This may involve cyclization reactions starting from appropriate nitrile and hydrazine derivatives.
Construction of the azetidine ring: : Utilizing azetidine precursors or intermediates derived from cyclization reactions.
Introduction of the pyridine ring: : This can be achieved through coupling reactions or nucleophilic substitutions.
Assembly of the final compound: : Combining the previously synthesized fragments under specific conditions, often using palladium-catalyzed coupling reactions or other robust chemical methods.
Industrial Production Methods
While laboratory synthesis is crucial for initial studies, industrial-scale production requires optimized, scalable processes. Industrial methods often involve:
High-yield synthesis routes: : Ensuring maximal product formation while minimizing by-products.
Efficient purification techniques: : Employing chromatographic methods, crystallization, or other separation techniques.
Cost-effective reagents and catalysts: : To ensure sustainable and economical production processes.
Chemical Reactions Analysis
Types of Reactions
The compound 5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine can undergo several types of chemical reactions, including:
Oxidation: : Reacting with oxidizing agents to form various oxidized products.
Reduction: : Using reducing agents to modify the functional groups.
Substitution: : Participating in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: : Mild to strong reducing agents like lithium aluminum hydride or hydrogen gas with metal catalysts.
Substitution: : Halogenated solvents and bases for nucleophilic substitution; strong acids or electrophilic reagents for electrophilic substitution.
Major Products Formed
Oxidation products: : Carboxylic acids, ketones, or other oxygenated derivatives.
Reduction products: : Alcohols, amines, or other reduced functional groups.
Substitution products: : Modified compounds with different substituents replacing original functional groups.
Scientific Research Applications
5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine has diverse applications across multiple fields:
Chemistry: : Used as a precursor or intermediate in organic synthesis, studying reaction mechanisms, and developing new materials.
Biology: : Investigated for its potential biological activity, including enzyme inhibition, receptor binding, or cellular modulation.
Medicine: : Explored for therapeutic properties, potentially contributing to the development of new drugs targeting specific diseases.
Industry: : Utilized in the production of specialty chemicals, agrochemicals, or advanced materials.
Mechanism of Action
The mechanism of action of 5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine involves interactions with molecular targets, such as:
Enzymes: : Inhibiting or modulating enzyme activity by binding to active or allosteric sites.
Receptors: : Binding to cellular receptors, triggering signal transduction pathways.
Pathways: : Interfering with or modulating biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine can be compared to similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyrimidines: : Sharing structural motifs but differing in substituent patterns or functional groups.
Azetidine derivatives: : Possessing the azetidine ring but varying in other structural components.
Trifluoromethylpyridines: : Containing the trifluoromethyl group on the pyridine ring, but differing in additional substituents or functional groups.
Properties
IUPAC Name |
[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N6O2/c1-9-4-13(25-15(23-9)21-8-22-25)27-11-6-24(7-11)14(26)10-2-3-12(20-5-10)16(17,18)19/h2-5,8,11H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HREGXMQVOCHSAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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